2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

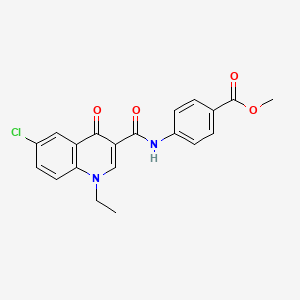

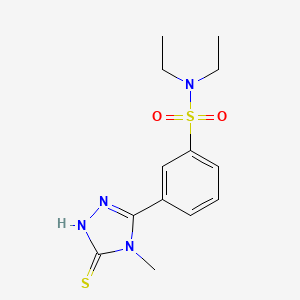

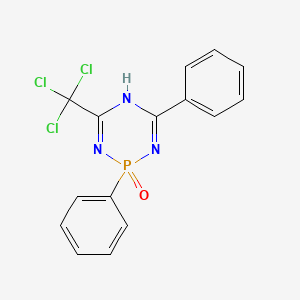

“2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” is a chemical compound with the molecular formula C11H10N2S2 .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” would include these elements, along with the allylsulfanyl and thienyl groups.Chemical Reactions Analysis

Again, while specific reactions involving “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” are not available, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The average mass of “2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine” is 234.340 Da and its monoisotopic mass is 234.028534 Da .Aplicaciones Científicas De Investigación

Electrophilic Heterocyclization and Derivative Synthesis

Research has explored the electrophilic heterocyclization of compounds related to 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine. For example, 6-Allylsulfanyl-1-arylpyrazolo[3,4-d]pyrimidin-4(5H)-ones react with iodine and sulfuric acid to yield pyrazolothiazolopyrimidine derivatives, a process that demonstrates the chemical reactivity and potential for creating structurally diverse compounds from similar pyrimidine bases (Bentya et al., 2008).

Alkylation and Regioselectivity Studies

The alkylation of thieno[2,3-d]pyrimidine derivatives is another area of interest. A study on 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones revealed insights into the regioselectivity of alkylation, leading to the formation of N- or S-substituted pyrimidines. This work combines experimental and theoretical approaches to understand the molecular behavior of these compounds (Fizer et al., 2019).

Optical and Sensor Properties

The synthesis and study of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system have been conducted, highlighting their unique optical properties. These compounds, with an electron-deficient pyrimidine core, show potential as polarity or proton sensors due to their strong fluorosolvatochromic properties and intramolecular charge transfer capabilities (Muraoka et al., 2016).

Synthesis and Biological Activity

The synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors for purine biosynthesis has been investigated. These compounds have shown selective inhibition for high-affinity folate receptors over other cellular entry pathways, indicating their potential as antitumor agents (Deng et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-prop-2-enylsulfanyl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S2/c1-2-7-15-11-12-6-5-9(13-11)10-4-3-8-14-10/h2-6,8H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPFIWLKXAMAKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)

![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)

![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)